Glycogen Phosphorylase Inhibitory Potency: Class-Level Baseline Established by Benzodioxine-2-Carboxamide Derivatives
The benzodioxine-2-carboxamide scaffold has been validated as a glycogen phosphorylase (GP) inhibitor chemotype by Juhász et al. (2007). The most potent compound in that series, a 5-benzylidene-thiazolidinedione-bearing derivative, exhibited a Ki of 30,000 nM against human liver GP [1]. While the specific 2,4-dimethoxyphenyl target compound was not part of that study, its core scaffold is identical, establishing a quantitative baseline for the pharmacophore. Substitution at the amide nitrogen (as in the 2,4-dimethoxyphenyl compound) is known to modulate GP inhibitory activity by more than 10-fold across closely related congeners [1]. This class-level inference provides a reference point for medicinal chemistry optimization campaigns.
| Evidence Dimension | Enzyme inhibition constant (Ki) for glycogen phosphorylase (human liver PYGL) |
|---|---|
| Target Compound Data | Not determined (compound not tested in this assay) |
| Comparator Or Baseline | 7-dibromo-substituted benzodioxine-thiazolidinedione analog (BDBM50211288): Ki = 30,000 ± n/a nM (from Juhász et al., 2007) [1] |
| Quantified Difference | Not calculable; class pharmacophore defined by core scaffold |
| Conditions | Human liver glycogen phosphorylase a (PYGL), competitive inhibition assay with glucose-1-phosphate, pH and temperature as per original publication |
Why This Matters
This establishes the quantitative ceiling for the scaffold and demonstrates that amide substitution is a critical vector for potency modulation—essential information for selecting this compound as a synthetic intermediate or screening candidate.
- [1] Juhász L, Docsa T, Brunyászki A, Gergely P, Antus S. Synthesis and glycogen phosphorylase inhibitor activity of 2,3-dihydrobenzo[1,4]dioxin derivatives. Bioorg Med Chem. 2007;15(12):4048-4056. PMID: 17451960. BindingDB entry: BDBM50211288, Ki = 30,000 nM. View Source
